N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide

Description

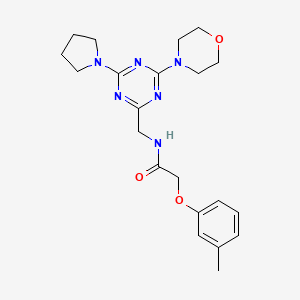

N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide is a synthetic triazine derivative featuring a 1,3,5-triazine core substituted with morpholino (4-membered amine-ether ring) and pyrrolidin-1-yl (5-membered amine ring) groups. The compound also includes an m-tolyloxy acetamide side chain (aromatic ether linked to acetamide).

Synthesis Insights: Triazine derivatives are typically synthesized via nucleophilic substitution reactions on cyanuric chloride, followed by sequential substitution with amines or alcohols . The presence of pyrrolidin-1-yl and morpholino groups in related compounds (e.g., those in ) indicates the use of amine nucleophiles under controlled conditions to achieve regioselectivity . The m-tolyloxy acetamide moiety likely arises from coupling 2-(m-tolyloxy)acetic acid with the triazine-bound amine via carbodiimide-mediated amidation.

Potential Applications: While direct pharmacological data for this compound are unavailable, structurally analogous triazines are explored as kinase inhibitors, antimicrobial agents, or analgesics due to their ability to mimic ATP or interact with protein binding sites .

Properties

IUPAC Name |

2-(3-methylphenoxy)-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O3/c1-16-5-4-6-17(13-16)30-15-19(28)22-14-18-23-20(26-7-2-3-8-26)25-21(24-18)27-9-11-29-12-10-27/h4-6,13H,2-3,7-12,14-15H2,1H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEZWPISRFKRFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:

Formation of the triazine ring: : This step involves the cyclization of appropriate precursors under controlled conditions, often using reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Introduction of functional groups: : The morpholino and pyrrolidin-1-yl groups are introduced via nucleophilic substitution reactions, using reagents like morpholine and pyrrolidine.

Acetamide formation: : The final step involves the reaction of the triazine intermediate with m-tolyloxyacetic acid under amidation conditions, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve scaled-up versions of the synthetic routes, utilizing large reactors, automated systems, and stringent quality control measures to ensure high purity and yield. The conditions are optimized for efficiency, safety, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide undergoes several types of chemical reactions:

Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of oxidized derivatives.

Reduction: : It can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced intermediates.

Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced with other groups.

Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Catalysts: : Transition metal catalysts like palladium (Pd) or platinum (Pt) can facilitate certain reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield carboxylic acids or ketones, while reduction can lead to alcohols or amines.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound is characterized by a triazine core, which is known for its ability to interact with various biological targets. The morpholino and pyrrolidine substituents enhance its solubility and bioavailability, making it suitable for medicinal chemistry applications. The mechanism of action primarily involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a crucial pathway in cell growth and survival. Inhibiting this pathway can lead to decreased tumor growth and improved therapeutic outcomes in cancer treatments.

Inhibition of PI3K/mTOR Pathway

Research indicates that compounds similar to N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide exhibit potent inhibitory effects on the PI3K/mTOR pathway. For instance, studies have shown that related triazine derivatives can inhibit PI3K isoforms with IC50 values ranging from 2 to 15 nM . This suggests that our compound may also possess similar inhibitory properties.

Case Study: Efficacy in Tumor Models

In vivo studies using human tumor xenograft models have demonstrated that compounds targeting the PI3K/mTOR pathway can effectively reduce tumor size in models such as glioblastoma and prostate cancer . For example, a related compound showed significant antitumor efficacy when administered intravenously in both subcutaneous and orthotopic models .

Anti-inflammatory Potential

In addition to its anticancer applications, the compound may also exhibit anti-inflammatory properties. Molecular docking studies have indicated that similar triazine compounds can act as inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase . This opens avenues for exploring its use in treating inflammatory diseases.

Neuroprotective Effects

Emerging research suggests that triazine derivatives may have neuroprotective effects. Compounds that inhibit the PI3K/Akt pathway have been linked to neuroprotection against conditions like Alzheimer’s disease. Studies indicate that targeting this pathway can mitigate neuronal apoptosis and promote cell survival .

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects through specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic or research-related outcomes.

Pathways Involved: The pathways affected by the compound depend on its specific applications. For example, in oncology, it may interfere with signaling pathways that regulate cell growth and proliferation. In neurology, it may modulate neurotransmitter receptors or ion channels.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Key Findings and Analysis

a. Structural Similarities and Differences

- Triazine vs. Benzimidazole/Piperidine Cores : The target compound’s 1,3,5-triazine core distinguishes it from benzimidazole (Isotonitazene) or piperidine (Ocfentanil) cores in . Triazines offer planar geometry for π-π stacking in enzyme active sites, while benzimidazoles and piperidines are common in CNS-targeting drugs .

- Pyrrolidinyl and Morpholino Groups: Shared with Isotonitazene and other analogues, these groups enhance solubility and modulate receptor binding. For example, pyrrolidine in Isotonitazene enhances µ-opioid receptor affinity , whereas in the target compound, it may influence kinase selectivity.

b. Pharmacological Implications

- Acetamide Motif: The m-tolyloxy acetamide side chain in the target compound differs from the dichlorophenyl (U-51754) or fluorophenyl (Ocfentanil) acetamides in .

- Morpholino Group: Present in the target compound but absent in analogues, this group is associated with improved pharmacokinetics (e.g., metabolic stability) in kinase inhibitors like imatinib derivatives .

Biological Activity

N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a triazine core with morpholino and pyrrolidinyl substituents, which are known to influence biological activity. The presence of the m-tolyloxy group may enhance lipophilicity, potentially improving membrane permeability.

Chemical Formula

- Molecular Formula : C_{15}H_{22}N_{6}O_{2}

- Molecular Weight : 306.38 g/mol

- SMILES Notation : Cc1cccc(c1)C(=O)NCCN1C(=NC(=N1)N2CCCCC2)C(=O)N

Anticancer Activity

Research indicates that compounds with triazine structures exhibit significant anticancer properties. For instance, studies have shown that triazine derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 12.5 | Apoptosis via mitochondrial pathway |

| A549 (lung) | 15.0 | G1 phase cell cycle arrest |

| HeLa (cervical) | 10.0 | Inhibition of DNA synthesis |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Case Study: Antimicrobial Efficacy

In vitro tests demonstrated the compound's effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Pseudomonas aeruginosa | 128 µg/mL | Bacteriostatic |

Anti-inflammatory Activity

Preliminary studies suggest that this compound might possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Mechanism Insights

The compound may inhibit NF-kB signaling pathways, reducing the expression of inflammatory mediators such as TNF-alpha and IL-6.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives. Key observations include:

- Morpholino Group : Enhances solubility and may improve interaction with biological targets.

- Pyrrolidinyl Substituent : Contributes to receptor binding affinity.

- m-Tolyloxy Moiety : Impacts lipophilicity and membrane permeability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyloxy)acetamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving triazine core functionalization. For example:

React 2-chloro-N-(4-(2-chloroquinolin-3-yl)-6-(aryl)pyrimidin-2-yl)acetamide intermediates with morpholine in dry toluene under reflux (8–10 hours) using anhydrous potassium carbonate as a base .

Purify via crystallization from ethanol (95%) after removing excess solvent under reduced pressure .

- Key Variables : Solvent choice (dry toluene), reaction time, and stoichiometric ratios of morpholine/potassium carbonate are critical for yield optimization .

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Use a combination of:

- IR spectroscopy : Identify functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, triazine ring vibrations) .

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., morpholine/pyrrolidine proton environments, aryloxy group integration) .

- Elemental analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., deviations <0.3% indicate high purity) .

Q. How can researchers optimize purification for this compound?

- Methodological Answer :

- Perform column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted intermediates.

- Final recrystallization in ethanol (95%) at 4°C enhances crystalline purity .

Advanced Research Questions

Q. How can computational methods streamline the synthesis and optimization of this compound?

- Methodological Answer :

- Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states, reducing trial-and-error experimentation .

- Apply machine learning to analyze historical reaction data (e.g., solvent polarity, temperature) and predict optimal conditions (e.g., reflux time, catalyst loading) .

Q. What advanced electrochemical properties should be evaluated for this compound, and how?

- Methodological Answer :

- Cyclic voltammetry (CV) : Measure redox potentials to assess electron-deficient triazine core behavior (e.g., reduction peaks near -1.2 V vs. Ag/AgCl) .

- Electrochemical impedance spectroscopy (EIS) : Study charge-transfer resistance in thin films for potential sensor applications .

Q. How can researchers resolve contradictions between spectral data and expected molecular structures?

- Methodological Answer :

- Cross-validation : Combine NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to resolve ambiguities (e.g., distinguishing regioisomers) .

- Replicate synthesis : Repeat reactions under strictly controlled conditions to rule out experimental variability .

Q. What strategies are effective for optimizing reaction conditions in scale-up studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.